molecular formula C15H13N5O3 B8466786 methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate

methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate

Cat. No.: B8466786
M. Wt: 311.30 g/mol
InChI Key: CLWQKTFXPAPCRE-UHFFFAOYSA-N
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Description

Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: Introduction of the pyridazinyl and pyridyl groups through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and methanol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be specific to the target and the type of activity exhibited by the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole core structures.

    Pyridazinyl Compounds: Compounds containing the pyridazinyl group.

    Pyridyl Compounds: Compounds containing the pyridyl group.

Uniqueness

Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is unique due to the specific combination of functional groups and the potential biological activities it may exhibit. This uniqueness can be leveraged in the design of new compounds with enhanced properties or specific activities.

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C15H13N5O3/c1-22-14-7-6-13(17-18-14)20-12(10-5-3-4-8-16-10)9-11(19-20)15(21)23-2/h3-9H,1-2H3

InChI Key

CLWQKTFXPAPCRE-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium methoxide (1.530 g) was added to the above-obtained 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid methyl ester (2.981 g) in methanol (190 mL) at room temperature, followed by stirring for 19 hours. Aqueous 1N hydrochloric acid (19 mL) was added to the reaction mixture. Water was added to the residue obtained by evaporation of methanol under reduced pressure. The insoluble product was recovered by filtration, and dried, to thereby give 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid methyl ester as a solid (2.571 g, 87%).
Name
Sodium methoxide
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

28% Sodium methoxide-methanol (3 mL) was added to the above-obtained 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid ethyl ester (1.50 g) in methanol (45 mL), and the resultant mixture was refluxed under heat for 2 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue was partitioned by use of ethyl acetate and saturated aqueous sodium hydrogencarbonate. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel chromatography (ethyl acetate-hexane), to thereby give 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid methyl ester as a solid (480 mg, 34%).
Name
Sodium methoxide methanol
Quantity
3 mL
Type
reactant
Reaction Step One
Name
1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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